molecular formula C14H8ClN3O3 B1654543 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 243644-34-0

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Cat. No. B1654543
CAS RN: 243644-34-0
M. Wt: 301.68 g/mol
InChI Key: OHRWKPKNPGQIEH-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, commonly known as CNPPO, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized by the reaction of 2-chloro-5-nitrobenzoyl chloride with phenylhydrazine in the presence of a base. CNPPO exhibits a wide range of biological and chemical properties that make it a useful tool for scientific research.

Mechanism of Action

The mechanism of action of CNPPO is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. CNPPO has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
CNPPO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been found to induce apoptosis in cancer cells by activating various signaling pathways. CNPPO has also been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species.

Advantages and Limitations for Lab Experiments

CNPPO exhibits several advantages as a tool for scientific research. It is readily available and relatively easy to synthesize. Additionally, it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, CNPPO also has some limitations. It is toxic in nature and must be handled with care. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cells.

Future Directions

There are several future directions for the research on CNPPO. One potential area of research is the development of more efficient synthesis methods for CNPPO. Additionally, further studies are needed to elucidate the mechanism of action of CNPPO and its effects on cellular processes. CNPPO could also be further studied for its potential applications in photodynamic therapy of cancer and as a fluorescent probe for the detection of metal ions in biological samples.

Scientific Research Applications

CNPPO has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. CNPPO has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a photosensitizer for photodynamic therapy of cancer.

properties

IUPAC Name

2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-7-6-10(18(19)20)8-11(12)14-17-16-13(21-14)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRWKPKNPGQIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379219
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

243644-34-0
Record name 2-(2-chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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